(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-14-5-3-4-11(16(14)23-2)10-15-17(21)19(18(24)25-15)12-6-8-13(20)9-7-12/h3-10,20H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBRICLGNXMONC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Thiazolidin-4-one
- Substituents :
- A dimethoxyphenyl group
- A hydroxyphenyl group
- A sulfanylidene moiety
This unique combination of functional groups contributes to its potential biological activities.
Antibacterial Activity
Thiazolidinones have been reported to exhibit significant antibacterial properties. Studies have shown that derivatives of thiazolidin-4-one demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
Antifungal Activity
Research indicates that thiazolidinones also possess antifungal properties. For example, studies have demonstrated that related compounds show activity against fungal pathogens such as Candida albicans.
Anticancer Activity
Thiazolidinones have been investigated for their anticancer potential. Some derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
- Antibacterial Evaluation : A study conducted by Jamil et al. synthesized several thiazolidinone derivatives and evaluated their antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited inhibition percentages exceeding 90% against these pathogens .
- Antioxidant Properties : Another study highlighted the antioxidant potential of thiazolidinone compounds through assays such as DPPH and ABTS, showing significant scavenging activities that may contribute to their therapeutic effects .
- Mechanism of Action : Research has suggested that the biological activity of thiazolidinones may be attributed to their ability to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Thiazolidin-4-one Derivatives
Key Observations:
- Methoxy vs. Hydroxy Groups : The target compound’s 2,3-dimethoxyphenyl group increases steric bulk and electron density compared to analogs with single hydroxy groups (e.g., ). This enhances lipophilicity but may reduce solubility in polar solvents .
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: No crystallographic data is available in the provided evidence.
- Analog from : Exhibits intramolecular C–H⋯S hydrogen bonds forming S(6) motifs and intermolecular dimers via O–H⋯O interactions, creating R₂²(7) and R₂²(10) ring motifs. Dihedral angles between aromatic rings range from 9.68° to 79.26°, indicating moderate planarity .
- Comparison : The absence of a hydroxy group in analogs like may reduce hydrogen-bonding networks, leading to lower melting points or altered crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
